molecular formula C17H25N3O2S B2499896 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide CAS No. 946303-89-5

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide

Cat. No. B2499896
CAS RN: 946303-89-5
M. Wt: 335.47
InChI Key: KXYQPYFCXDJPJZ-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide, commonly known as AZD-4901, is a novel compound that has recently gained attention in the field of medicinal chemistry. It belongs to the class of oxalamide derivatives, which have shown promising results in the treatment of various diseases.

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Cyclopropanation and Lignan Conjugates

    Research on the synthesis of compounds involving cyclopropanation processes and their antimicrobial and antioxidant activities illustrates the chemical versatility and potential therapeutic applications of structurally complex molecules. Such studies not only contribute to our understanding of chemical reactivity but also offer insights into designing molecules with specific biological activities (Raghavendra et al., 2016).

  • Polyamine Analogue and Programmed Cell Death

    The investigation into polyamine analogues, such as CPENSpm, and their role in inducing programmed cell death (PCD) in cancer cells, reveals the potential of structurally complex compounds in targeting specific cellular pathways for therapeutic purposes. These findings highlight the importance of chemical structure in modulating biological responses and contributing to the development of new anticancer agents (Ha et al., 1997).

  • Regioselectivity in Cyclization Reactions

    Studies on the regioselectivity of cyclization reactions involving compounds with complex structures demonstrate the intricate interplay between chemical reactivity and molecular architecture. These investigations provide valuable information for the synthesis of new compounds with potential biological or therapeutic applications (Perekhoda et al., 2017).

  • Azabicyclohexane Analgesics

    Research into 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents exemplifies the therapeutic potential of compounds with complex and specific chemical structures. Such studies not only broaden our understanding of pain management strategies but also illustrate the role of chemical synthesis in developing novel therapeutics (Epstein et al., 1981).

  • Enantioselective C–H Arylation

    The development of enantioselective C–H arylation methods for a wide range of amines, including azepanes, underscores the significance of precise chemical modifications in influencing biological activity and drug development. Such research advances the field of asymmetric synthesis and contributes to the creation of molecules with potential pharmaceutical applications (Jain et al., 2016).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c21-16(17(22)19-14-5-6-14)18-11-15(13-7-10-23-12-13)20-8-3-1-2-4-9-20/h7,10,12,14-15H,1-6,8-9,11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYQPYFCXDJPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NC2CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide

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